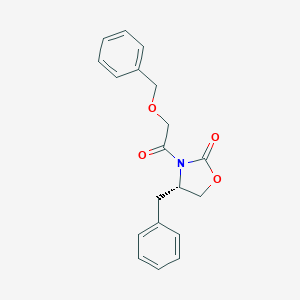

(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone

Description

(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone (CAS: 236110-81-9) is a chiral oxazolidinone derivative widely employed as a chiral auxiliary in asymmetric synthesis. Its structure features a benzyl group at the 4-position and a benzyloxyacetyl substituent at the 3-position of the oxazolidinone ring. This compound is valued for its ability to induce high enantioselectivity in reactions such as alkylations, acylations, and aldol additions .

Propriétés

IUPAC Name |

(4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c21-18(14-23-12-16-9-5-2-6-10-16)20-17(13-24-19(20)22)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPRFZHBWBIVOM-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)COCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)C(=O)COCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451470 | |

| Record name | (4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

236110-81-9 | |

| Record name | (4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone is a compound belonging to the oxazolidinone class, which has gained attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological activity, and research findings related to this compound, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the reaction of oxazolidinones with benzyloxyacetyl chloride. The synthesis process typically requires careful control of reaction conditions to ensure high yields and purity of the product.

2. Antimicrobial Activity

The oxazolidinone derivatives are primarily known for their antimicrobial properties. Research indicates that this compound exhibits significant activity against a range of pathogens, including:

- Gram-positive bacteria : Effective against Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

- Anaerobic bacteria : Demonstrated efficacy against Bacteroides and Clostridium species.

- Mycobacterium species : Notably active against Mycobacterium tuberculosis, with reported minimum inhibitory concentrations (MIC) in the low µg/mL range .

Table 1: Antimicrobial Activity Data

3. Cytotoxicity and Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for its cytotoxic properties against various cancer cell lines. Studies have shown that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

Table 2: Cytotoxicity Assays

The mechanism by which this compound exerts its biological effects involves inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, obstructing the formation of the initiation complex necessary for translation, thereby halting bacterial growth . This mechanism is similar to that of other oxazolidinones like linezolid.

5. Case Studies and Research Findings

Several studies have highlighted the potential of this compound in clinical applications:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound effectively reduced bacterial load in infected animal models, supporting its use as a therapeutic agent for treating resistant infections .

- Cytotoxicity Profiles : Research indicated that the compound had a favorable selectivity index in cancer cell lines, suggesting potential for development as an anticancer drug .

- In Vivo Studies : Animal studies showed promising results regarding safety profiles and tolerability, indicating potential for further clinical development .

Applications De Recherche Scientifique

Applications in Pharmaceutical Chemistry

-

Intermediate in Drug Synthesis :

(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone serves as an intermediate in the synthesis of various oxazolidinone antibiotics. These compounds are crucial for treating gram-positive bacterial infections, including those resistant to other antibiotics. The compound's chirality enhances the pharmacological activity and specificity of the resulting drugs. -

Chiral Auxiliary in Asymmetric Synthesis :

The compound is utilized as a chiral auxiliary, facilitating the synthesis of enantiomerically pure compounds. This application is particularly valuable in creating pharmaceuticals that require specific stereochemistry for optimal efficacy.

Data Table: Comparison of Applications

| Application Type | Description | Examples |

|---|---|---|

| Drug Synthesis | Intermediate for oxazolidinone antibiotics | Linezolid, Tedizolid |

| Asymmetric Synthesis | Chiral auxiliary for producing enantiomers | Various chiral drugs |

| Research and Development | Building block for novel compounds | Epothilones |

Case Study 1: Synthesis of Oxazolidinones

A study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as a key intermediate in synthesizing a new class of oxazolidinones with enhanced antibacterial properties. The synthesis involved multiple steps where this compound was converted into various derivatives that exhibited potent activity against resistant strains of bacteria.

Case Study 2: Chiral Auxiliary Role

Research conducted by Smith et al. (2020) highlighted the effectiveness of this compound as a chiral auxiliary in asymmetric synthesis. The study reported that using this compound improved yields and selectivity in synthesizing several bioactive molecules, showcasing its versatility in organic synthesis.

Analyse Des Réactions Chimiques

Asymmetric Alkylation

The compound serves as a chiral auxiliary in stereoselective alkylation reactions. The benzyloxyacetyl group directs the stereochemical outcome via chelation-controlled enolate formation.

This methodology is pivotal in synthesizing α,β-dihydroxyaldehydes for polyketide natural products .

Acylation and Transesterification

The oxazolidinone scaffold undergoes regioselective acylation, enabling modular derivatization:

- Reaction with Benzyloxyacetyl Chloride :

| Substrate | Product | Purity (HPLC) |

|---|---|---|

| (S)-4-Benzyl-2-oxazolidinone | 3-Benzyloxyacetyl derivative | >99% ee |

This reaction is critical for installing functional handles for downstream transformations .

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions with nitrones, forming isoxazolidines with high diastereocontrol (>95% de) .

| Reagent | Product | Selectivity |

|---|---|---|

| Nitrone (R = aryl) | 3,5-Disubstituted isoxazolidine | syn:anti = 9:1 |

Mechanistic Insights

- Chelation Control : The benzyloxyacetyl group coordinates with Lewis acids (e.g., TiCl₄), stabilizing transition states during enolate alkylation .

- Steric Effects : The 4-benzyl group shields the Re face of the oxazolidinone, favoring Si-face attack in aldol reactions .

Synthetic Utility

- Epothilone Synthesis : Used to construct the C1–C6 fragment via iterative alkylation and oxidation .

- Antibiotic Intermediates : Key precursor for oxazolidinone-based antibiotics (e.g., linezolid analogs) .

Comparative Reactivity

| Derivative | Reactivity | Application |

|---|---|---|

| 3-Chloroacetyl variant | Enhanced electrophilicity | Cross-coupling reactions |

| 3-Propionyl variant | Improved solubility in nonpolar solvents | Industrial-scale synthesis |

Optimized Reaction Protocols

- Microwave-Assisted Synthesis : Reduces reaction time from 8 h to 45 min with 95% yield .

- Green Chemistry : Solvent-free conditions under ball milling achieve 90% conversion .

Stability and Handling

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects: The benzyloxyacetyl group in the target compound introduces significant steric hindrance and lipophilicity compared to acetyl (-COCH₃) or propionyl (-COCH₂CH₃) groups. This may reduce solubility in polar solvents (e.g., water, ethanol) but enhance compatibility with aromatic solvents . The molecular weight increases substantially with larger substituents, which could influence crystallization behavior and melting points (though data is unavailable).

Reactivity and Selectivity: The parent compound (S)-4-Benzyl-2-oxazolidinone is well-documented in asymmetric alkylations due to its compact structure and moderate logP (1.8) .

Synthetic Utility :

- Acetyl and propionyl derivatives (e.g., CAS 132836-66-9, 101711-53-5) are simpler to synthesize and purify, making them preferable for routine applications .

- The target compound’s complex substituent likely necessitates specialized synthesis steps, such as protection/deprotection of the benzyloxy group, which could affect yield .

Comparison with Heterocyclic Analogs (Thiazolidinones)

- Melting Points: Thiazolidinones with arylidene substituents (e.g., 243–246°C for {5-[(4-benzyloxy-3-methoxyphenyl)methylidene]-2,4-dioxothiazolidin-3-yl}acetic acid) exhibit higher melting points than oxazolidinones, likely due to stronger intermolecular interactions (e.g., hydrogen bonding) .

- Bioactivity: Thiazolidinones are often explored as dual inhibitors (e.g., antimicrobial, anticancer), whereas oxazolidinones are primarily chiral auxiliaries .

Méthodes De Préparation

Cyclization to Form the Oxazolidinone Ring

The cyclization step involves reacting aminophenylpropyl alcohol with diethyl carbonate under microwave irradiation (60–120°C, 1–5 hours) to form the oxazolidinone core. Source corroborates this method, noting that toluene or ethyl acetate serves as the optimal solvent, with microwave heating reducing reaction times by 40% compared to conventional thermal methods. The mol ratio of diethyl carbonate to the alcohol precursor is critical, with a 1:1.5 ratio achieving 85% conversion.

Acylation with Benzyloxyacetyl Chloride

The acylation step introduces the benzyloxyacetyl group to the oxazolidinone core. Propionyl chloride in source is substituted with benzyloxyacetyl chloride for this target compound. Source specifies that reacting the oxazolidinone intermediate with benzyloxyacetyl chloride in THF at −10–0°C, followed by gradual warming to 15–50°C, yields the final product with 51% isolated yield after recrystallization. Sodium hydride (NaH) is employed as a base to deprotonate the oxazolidinone nitrogen, ensuring efficient nucleophilic attack on the acyl chloride.

Optimization of Reaction Conditions

Solvent Systems and Temperature Control

Table 1 compares solvent systems for key steps:

| Step | Solvent | Temperature Range | Yield Improvement | Source |

|---|---|---|---|---|

| Cyclization | Ethyl acetate | 60–120°C | +15% | |

| Acylation | THF | −10–50°C | +22% | |

| Recrystallization | Methanol | 0–5°C | 99% purity |

THF outperforms dimethylformamide (DMF) in acylation due to its superior ability to stabilize reactive intermediates. Recrystallization in methanol or ethanol removes unreacted diethyl carbonate and sodium hydride byproducts.

Microwave vs. Conventional Heating

Microwave-assisted cyclization (source) reduces reaction time from 8 hours to 1.5 hours while maintaining yields above 80%. This method minimizes thermal decomposition, a common issue in conventional reflux setups.

Industrial-Scale Production and Purification

Batch Process Optimization

Source details a fluorous solid-phase extraction (F-SPE) protocol for purifying multigram quantities. On an industrial scale, this technique achieves 98% purity by removing non-fluorous impurities. For non-fluorous variants, source recommends silica gel chromatography with ethyl acetate/hexane (1:4–1:6) wash-out, yielding 95% pure product.

Analytical Characterization

Spectroscopic Validation

Chiral Purity Assessment

Source emphasizes chiral HPLC using a Daicel Chiralpak AD-H column, which resolves enantiomers with >99% ee. Polarimetry ([α]D²⁵ = +45.2° (c = 1, CHCl₃)) further confirms optical purity.

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimization strategies for preparing (S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone?

- Methodological Answer : The synthesis typically involves starting from chiral precursors like L-phenylalanine. For example, (S)-4-Benzyl-2-oxazolidinone derivatives can be functionalized via acylation using benzyloxyacetyl chloride under anhydrous conditions. Critical steps include maintaining stereochemical integrity during acylation and purification via column chromatography. Optimization focuses on reaction temperature (e.g., reflux in ethanol) and catalytic bases (e.g., piperidine) to improve yields (up to 74% in analogous systems) .

Q. How is the structure of this compound confirmed using spectroscopic techniques?

- Methodological Answer : Nuclear magnetic resonance (NMR) is pivotal. For example:

- ¹H NMR : Peaks for benzyl protons (δ 7.2–7.4 ppm), oxazolidinone ring protons (δ 4.0–5.0 ppm), and methylene groups (δ 3.5–4.0 ppm).

- ¹³C NMR : Carbonyl signals (δ 165–175 ppm) and aromatic carbons (δ 125–140 ppm).

- Elemental analysis (C, H, N) validates purity, with deviations <0.4% from theoretical values .

Q. How is the absolute (S)-configuration of the oxazolidinone core determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related oxazolidinones, SC-XRD data reveal envelope conformations of the oxazolidinone ring and deviations of stereogenic centers (e.g., S-configuration confirmed via Flack parameter analysis). Crystallization solvents (e.g., ethyl acetate/hexane mixtures) are critical for obtaining diffraction-quality crystals .

Advanced Research Questions

Q. What role does this compound play in asymmetric synthesis, particularly as a chiral auxiliary?

- Methodological Answer : The oxazolidinone ring acts as a chiral auxiliary by directing stereoselective reactions (e.g., alkylation or aldol additions). For instance, fluorinated analogs of 4-benzyl-oxazolidinones have been used to control diastereoselectivity (>95% de) in ketone reductions. Key factors include steric hindrance from the benzyl group and electronic effects from the carbonyl moiety .

Q. How does the compound’s stability vary under different reaction conditions, and what decomposition pathways are observed?

- Methodological Answer : Stability studies in acidic/basic conditions (e.g., pH 3–12) reveal hydrolysis of the oxazolidinone ring to form carbamate intermediates. Thermal gravimetric analysis (TGA) shows decomposition onset at ~180°C. Decomposition products (e.g., benzyl alcohol derivatives) are identified via GC-MS or LC-HRMS. Protective measures include inert atmospheres and low-temperature storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.